2-Methyl-3,6,9,12-tetraoxatridecan-1-ol

Thermal stability Distillation purification High-temperature solvent

2-Methyl-3,6,9,12-tetraoxatridecan-1-ol (CAS 74198-19-9) is a branched monomethyl ether of tetraethylene glycol with the molecular formula C10H22O5 and a molecular weight of 222.28 g/mol. Its IUPAC-compliant systematic name is 12-methyl-2,5,8,11-tetraoxatridecan-13-ol, and its SMILES notation CC(CO)OCCOCCOCCOC confirms a methyl branch at the C2 position of the propanol terminus, distinguishing it from the linear isomer tetraethylene glycol monomethyl ether (mPEG4-OH, CAS 23783-42-8).

Molecular Formula C10H22O5
Molecular Weight 222.28 g/mol
CAS No. 74198-19-9
Cat. No. B12649597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3,6,9,12-tetraoxatridecan-1-ol
CAS74198-19-9
Molecular FormulaC10H22O5
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(CO)OCCOCCOCCOC
InChIInChI=1S/C10H22O5/c1-10(9-11)15-8-7-14-6-5-13-4-3-12-2/h10-11H,3-9H2,1-2H3
InChIKeyQFYJXYBADYVKQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3,6,9,12-tetraoxatridecan-1-ol (CAS 74198-19-9): Branched mPEG4-Alcohol for Precision Linker and Solvent Applications


2-Methyl-3,6,9,12-tetraoxatridecan-1-ol (CAS 74198-19-9) is a branched monomethyl ether of tetraethylene glycol with the molecular formula C10H22O5 and a molecular weight of 222.28 g/mol . Its IUPAC-compliant systematic name is 12-methyl-2,5,8,11-tetraoxatridecan-13-ol, and its SMILES notation CC(CO)OCCOCCOCCOC confirms a methyl branch at the C2 position of the propanol terminus, distinguishing it from the linear isomer tetraethylene glycol monomethyl ether (mPEG4-OH, CAS 23783-42-8) . This compound belongs to the polyether alcohol class and features four ethylene oxide repeat units capped with a methoxy group at one end and a primary hydroxyl group at the branched terminus, providing both hydrophilic character and a monofunctional reactive handle for derivatization [1].

Why Linear mPEG4-OH Cannot Substitute for 2-Methyl-3,6,9,12-tetraoxatridecan-1-ol in Thermally Demanding or Packing-Sensitive Applications


Although 2-methyl-3,6,9,12-tetraoxatridecan-1-ol shares the same C10H22O5 formula class and ether-repeat architecture with linear tetraethylene glycol monomethyl ether (CAS 23783-42-8, C9H20O5), their structural divergence produces quantifiably different physicochemical profiles that preclude generic substitution . The methyl branch at the propanol terminus introduces steric hindrance that alters molecular packing, resulting in a lower density (1.024 vs. 1.045 g/cm³ at 25°C), a higher boiling point (296.5 vs. 285.4°C at 760 mmHg), and a measurably different computed logP (−0.6 vs. −1.87) relative to the linear analog . These differences are not cosmetic: in applications where thermal stability under atmospheric conditions, differential solvation, or controlled volatility is critical, the branched architecture provides functionally distinct behavior that linear mPEG4-OH cannot replicate [1].

Quantitative Differentiation Evidence: 2-Methyl-3,6,9,12-tetraoxatridecan-1-ol vs. Linear mPEG4-OH and In-Class Analogs


Boiling Point Elevation of ~11°C vs. Linear Tetraethylene Glycol Monomethyl Ether Confers Thermal Processing Latitude

The branched isomer 2-methyl-3,6,9,12-tetraoxatridecan-1-ol exhibits an atmospherically normalized boiling point of 296.5°C at 760 mmHg, compared with 285.4±25.0°C at 760 mmHg for the linear comparator tetraethylene glycol monomethyl ether (mPEG4-OH, CAS 23783-42-8), representing an elevation of approximately 11°C . The difference persists when comparing computed values from independent databases: ChemSpider reports 296.5±25.0°C (branched) vs. the linear analog at 285.4°C, while the branched isomer's flash point of 133.1°C exceeds the linear comparator's flash point of >110°C [1]. This thermal differentiation is attributable to the methyl branch disrupting intermolecular hydrogen-bonding networks, reducing the enthalpy of vaporization relative to the linear conformer .

Thermal stability Distillation purification High-temperature solvent

Lower Liquid Density (1.024 vs. 1.045 g/cm³) Enables Differential Formulation Weight and Molecular Packing

The target compound has a measured density of 1.024 g/cm³, whereas the linear comparator tetraethylene glycol monomethyl ether has a measured density of 1.045 g/mL at 25°C, yielding a density reduction of approximately 2.0% . This is consistent with the branched architecture introducing steric bulk that prevents the tight chain packing accessible to the linear conformer. Independent vendor specifications for linear mPEG4-OH confirm densities ranging from 1.045 to 1.07 g/mL, all exceeding the branched isomer's value [1]. This lower density translates directly to a ~2% mass reduction per unit volume in formulated products, which can be significant in weight-sensitive applications such as aerospace coatings or precision solvent blends .

Density differentiation Formulation weight reduction Molecular packing

Divergent Computed logP Signature (−0.6 vs. −1.87) Predicts Differential Phase Partitioning vs. Linear mPEG4-OH

The computed hydrophobicity parameter XlogP for the branched isomer is −0.6, whereas the linear comparator tetraethylene glycol monomethyl ether returns a LogP of −1.87, a difference of 1.27 log units . In logarithmic terms, this corresponds to the branched isomer being approximately 18.6-fold more lipophilic (more favorably partitioning into octanol vs. water) than its linear counterpart. An independent ACD/Labs computation yields an ACD/LogP of −1.52 for the branched isomer, still consistently higher (less negative) than the linear comparator's values, corroborating the directional trend [1]. This reduced hydrophilicity arises from the methyl branch partially shielding the polar ether backbone from aqueous solvation [2].

LogP differentiation Phase partitioning Extraction selectivity

Molecular Weight Increase (+14.03 g/mol) vs. Linear mPEG4-OH Alters Stoichiometric Calculations in Conjugation Chemistry

The branched isomer has a molecular weight of 222.28 g/mol (C10H22O5), compared with 208.25 g/mol (C9H20O5) for the linear tetraethylene glycol monomethyl ether, a difference of +14.03 g/mol that corresponds precisely to one additional methylene (−CH2−) unit introduced by the methyl branch . While this may appear modest, in precision conjugation chemistry—particularly PROTAC linker design and antibody-drug conjugate (ADC) payload attachment—a 6.7% molecular weight difference alters molar equivalents, reagent stoichiometry, and final conjugate mass calculations . For researchers synthesizing heterobifunctional PROTAC molecules where the PEG4 linker length is held constant, the branched architecture provides the same ethylene oxide repeat count (n=4) with a distinct molecular weight and spatial profile that linear mPEG4-OH cannot replicate without changing linker length .

Molecular weight Conjugation stoichiometry PROTAC linker design

Refractive Index Differentiation (1.437 vs. 1.444–1.446) Provides Optical Quality-Control Discriminant from Linear mPEG4-OH

The target compound has an experimentally determined refractive index of 1.437 (n20/D), while linear tetraethylene glycol monomethyl ether consistently returns refractive indices in the range 1.444–1.446 across multiple vendor specifications (Parchem, VWR, Thermo Scientific) . This difference of Δn = −0.007 to −0.009 is large enough to serve as a rapid, non-destructive identity verification test to distinguish the branched isomer from inadvertently substituted linear mPEG4-OH upon receipt [1]. Refractive index is a standard specification parameter on certificates of analysis for polyether alcohols, and the 0.008-unit separation exceeds typical instrumental precision (±0.0002 for benchtop refractometers), enabling unambiguous batch identification .

Refractive index Quality control Identity testing

Procurement-Relevant Application Scenarios for 2-Methyl-3,6,9,12-tetraoxatridecan-1-ol Based on Verified Differentiation Evidence


High-Temperature Organic Synthesis Requiring Solvent Thermal Stability Beyond 285°C at Ambient Pressure

In synthetic protocols conducted at or above 285°C under atmospheric pressure—such as high-boiling polycondensation reactions, melt-phase polymerizations, or thermal rearrangement chemistry—linear tetraethylene glycol monomethyl ether (bp 285.4°C) approaches its boiling point, risking solvent loss, vapor-phase side reactions, and inconsistent thermal profiles. The branched isomer 2-methyl-3,6,9,12-tetraoxatridecan-1-ol, with its boiling point of 296.5°C at 760 mmHg, provides an additional ~11°C of safe thermal operating latitude before reaching reflux . This thermal margin reduces the need for pressurized reaction vessels and enables more consistent temperature control in solvent-intensive processes where the solvent serves as both reaction medium and thermal ballast.

Weight-Optimized Formulations for Aerospace Coatings, Precision Cleaning Fluids, and Density-Critical Blends

Formulators developing weight-sensitive products—including aerospace coatings, aviation de-icing fluids, and high-precision electronic cleaning agents—benefit from the branched isomer's lower density of 1.024 g/cm³ vs. 1.045 g/cm³ for linear mPEG4-OH . At industrial scale, this 2% mass reduction per unit volume translates to approximately 20 kg less material per 1,000 liters of formulated product, directly impacting shipping costs, fuel efficiency in end-use applications, and compliance with weight-restricted specifications. The density differential also affects mixing dynamics, sedimentation behavior, and spray-droplet size distributions in aerosolized applications, making the branched isomer functionally distinct in any formulation where fluid density is a critical process parameter.

Biphasic Extraction and Liquid-Liquid Partitioning Processes Requiring Controlled Hydrophilicity

The computed logP difference of approximately +1.27 units (−0.6 for branched vs. −1.87 for linear mPEG4-OH) predicts that the branched isomer partitions approximately 18.6-fold more favorably into organic phases than the linear comparator . This property is functionally relevant in liquid-liquid extraction workflows—including natural product isolation, phase-transfer catalysis, and aqueous-organic biphasic reactions—where the distribution coefficient of the solvent or phase modifier directly governs extraction efficiency and selectivity. Researchers seeking a PEG4-based solvent with reduced aqueous affinity (i.e., less loss to the aqueous phase) can select the branched isomer over linear mPEG4-OH to improve organic-phase retention without altering the ethylene oxide chain length.

Incoming QC Identity Verification Against Linear mPEG4-OH Substitution Using Refractive Index

Procurement and quality assurance teams sourcing 2-methyl-3,6,9,12-tetraoxatridecan-1-ol can implement a rapid refractive index check (expected n20/D = 1.437) to distinguish the received material from inadvertently supplied linear tetraethylene glycol monomethyl ether (expected n20/D = 1.444–1.446) . With a separation of 0.007–0.009 refractive index units, a standard benchtop refractometer (±0.0002 precision) provides unambiguous discrimination between the two isomers. This simple identity test adds a low-cost verification step to incoming material inspection protocols, reducing the risk of isomer substitution errors that could compromise experimental reproducibility, formulation specifications, or regulatory compliance in GLP/GMP environments.

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